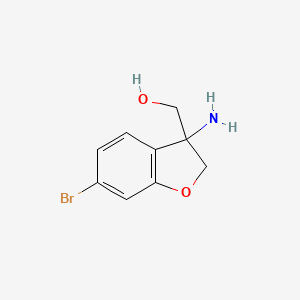
(3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of a benzofuran derivative, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the reduction of a carbonyl group to form the methanol moiety. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form a debrominated product.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)aldehyde or (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)carboxylic acid.
Reduction: Formation of (3-Amino-2,3-dihydrobenzofuran-3-yl)methanol.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in the development of new treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Amino-6-chloro-2,3-dihydrobenzofuran-3-yl)methanol
- (3-Amino-6-fluoro-2,3-dihydrobenzofuran-3-yl)methanol
- (3-Amino-6-iodo-2,3-dihydrobenzofuran-3-yl)methanol
Uniqueness
Compared to its analogs, (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets, making it a valuable scaffold for drug discovery.
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
(3-amino-6-bromo-2H-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H10BrNO2/c10-6-1-2-7-8(3-6)13-5-9(7,11)4-12/h1-3,12H,4-5,11H2 |
InChI-Schlüssel |
IEQRNHWBXSTMDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(O1)C=C(C=C2)Br)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


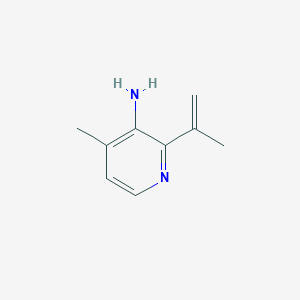
![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
![N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine](/img/structure/B13341293.png)
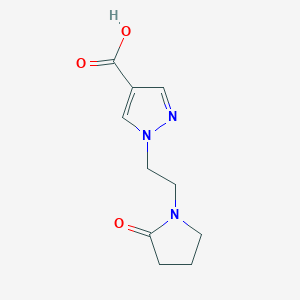
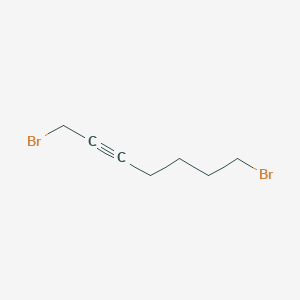



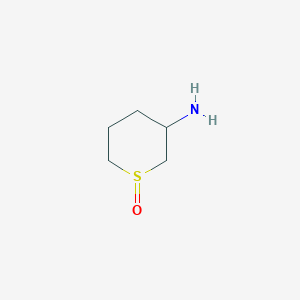
![6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13341346.png)

![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)
![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)
